1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane
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Description
1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane is 394.21172409 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane”, focusing on six unique applications:
Antimicrobial Agents
1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane has shown potential as an antimicrobial agent. The presence of the oxadiazole and imidazole rings in its structure contributes to its ability to inhibit the growth of various bacterial and fungal strains. This compound can be explored further for developing new antibiotics to combat resistant microbial strains .
Anticancer Research
The compound’s unique structure, particularly the oxadiazole moiety, has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth. This makes it a promising candidate for developing new chemotherapeutic agents .
Anti-inflammatory Applications
Research has shown that 1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane exhibits significant anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a potential therapeutic agent for inflammatory diseases .
Neuroprotective Agents
The compound has been studied for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its use in developing treatments for such conditions .
Antioxidant Properties
1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane has demonstrated strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property can be harnessed in developing supplements or drugs aimed at reducing oxidative damage .
Agricultural Applications
The compound’s antimicrobial and antifungal properties also make it useful in agriculture. It can be used to develop new pesticides and fungicides to protect crops from various pathogens, thereby improving crop yield and quality .
properties
IUPAC Name |
azepan-1-yl-[1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-21(2,3)20-24-18(29-25-20)15-8-9-17(22-12-15)27-13-16(23-14-27)19(28)26-10-6-4-5-7-11-26/h8-9,12-14H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEIGTLLVAJYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carbonyl}azepane |
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